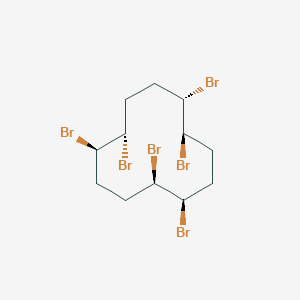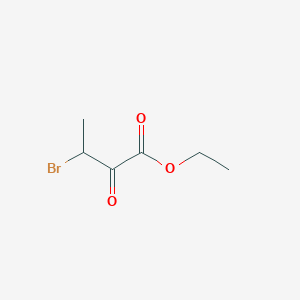
Sodium borohydride
Descripción general
Descripción
Synthesis Analysis
Sodium borohydride was discovered in the 1940s by Schlesinger and Brown. It is synthesized through several methods, including the electrolytic conversion of metaborate to borohydride ions in a two-compartment electrolytic cell. Various cathode materials and electrolytic compositions are tested to select the most appropriate experimental conditions for the NaBH4 electrosynthesis (Santos & Sequeira, 2011).
Molecular Structure Analysis
The molecular structure of sodium borohydride plays a crucial role in its reactivity and applications. Studies have focused on the hydration of NaBH4, revealing that water significantly affects its molecular orbitals, leading to changes in its reactivity. The interaction of borohydride with water weakens the boron-hydrogen covalent bonds, affecting its hydrogen storage capabilities (Duffin et al., 2011).
Chemical Reactions and Properties
Sodium borohydride is a versatile reducing agent, used in organic synthesis, wastewater treatment, and hydrogen storage. It exhibits chemoselective reduction properties, with the reactivity order being conjugated enones < ketones < conjugated aldehydes < aldehydes. The compound can also be destabilized to release hydrogen at lower temperatures when combined with certain ionic liquids, highlighting its potential in energy applications (Ward & Rhee, 1989; Lombardo et al., 2018).
Aplicaciones Científicas De Investigación
1. Solid State Hydrogen Storage
- Application Summary : Sodium borohydride (NaBH4) has been extensively studied as a promising hydrogen storage medium due to its high hydrogen density (10.6 wt%) and low cost . It’s considered a more effective and safer way to handle hydrogen than its storage as either a compressed gas or cryogenic liquid .
- Methods and Procedures : The practical use of NaBH4 is hampered by its high thermodynamic stability and slow hydrogen exchange kinetics. To overcome these challenges, recent developments have been made in promoting H2 release and tuning the thermodynamics of the thermal decomposition of solid NaBH4 . Strategies towards improved kinetics and thermodynamics include catalytic doping, nano-engineering, additive destabilization, and chemical modification .
- Results and Outcomes : These conceptual advances offer a positive outlook for using NaBH4-based materials as viable hydrogen storage carriers for mobile applications .
2. Catalytic Hydrolysis for Hydrogen Production
- Methods and Procedures : In one study, silica (SP) and phosphorylated silica (SP-PA) were used as catalysts for the generation of hydrogen from NaBH4 hydrolysis . The catalyst was prepared by sol–gel route synthesis .
- Results and Outcomes : The hydrogen generation rate at SP-PA particles (762.4 mL min −1 g −1) was higher than that of silica particles (133 mL min −1 g −1 of catalyst) . The calculated activation energy for NaBH4 hydrolysis at SP-PA catalyst is 29.92 kJ.mol −1 suggesting the high catalytic activity of SP-PA particles .
3. Sustainable Additives for Hydrogen Production
- Application Summary : Sodium borohydride (NaBH4) has been largely studied as a hydrogen storage material due to its significant advantages, such as low pressure, stability, and high hydrogen storage density . The development of catalysts and additive materials for the on-demand hydrolysis of NaBH4 for hydrogen release is a key research area .
- Methods and Procedures : This work studies the effects of non-toxic and environmentally friendly additives for the hydrolysis process in terms of yield, lag time, hydrogen generation rate, and gravimetric density . Specifically, four additives, including sodium carboxymethylcellulose (CMC), polyacrylamide (PAM), sodium dodecyl sulfate (SDS), and β-cyclodextrin (BCD), were studied for their application in the storage and release of hydrogen .
- Results and Outcomes : The best results were provided by the use of sodium carboxymethyl cellulose and polyacrylamide . In the first case, a hydrolysis yield of 85%, a lag time of 70 s, a hydrogen production rate of 1374 mL·min −1 ·gcat −1, and a storage capacity of 1.8 wt% were obtained . Using polyacrylamide as additive, a hydrolysis yield of almost 100% was achieved, although it required a significantly higher time period for complete conversion .
4. Organic Synthesis
- Application Summary : Sodium borohydride is a reducing agent that finds application in organic synthesis . It is used for the reduction of aldehydes and ketones .
- Methods and Procedures : Sodium borohydride can be used for the reduction of aldehydes and ketones . It acts as a source of hydride ion, and can also act as a strong base, deprotonating water, alcohols, and carboxylic acids .
- Results and Outcomes : Sodium borohydride is used in the reduction of organomercury bonds after oxymercuration reactions .
5. Reductive Aminations
- Application Summary : Sodium borohydride is used in reductive amination, a process that involves the formation of amines via the reduction of imines .
- Methods and Procedures : The process involves the formation of an imine from an amine and an aldehyde or ketone, followed by the reduction of the imine to an amine using sodium borohydride .
- Results and Outcomes : Sodium borohydride can be used to selectively reduce imines in the presence of aldehydes .
6. Wastewater Treatment
- Application Summary : Sodium borohydride is used in wastewater treatment processes .
- Methods and Procedures : Sodium borohydride can be used as a reducing agent in the treatment of wastewater . It is used in the reduction of various contaminants in wastewater .
- Results and Outcomes : The use of sodium borohydride in wastewater treatment results in the reduction of contaminants, making it a valuable tool in environmental remediation .
7. Metal Ions Reduction
- Application Summary : Sodium borohydride is used as a reducing agent in the reduction of metal ions .
- Methods and Procedures : Sodium borohydride can be used for the reduction of metal ions . It acts as a source of hydride ion, and can also act as a strong base .
- Results and Outcomes : Sodium borohydride is used in the reduction of metal ions to their elemental form .
8. Paper Industry
- Application Summary : Sodium borohydride finds application in the paper industry as a bleaching agent .
- Methods and Procedures : Sodium borohydride is used in the production of sodium dithionite from sulfur dioxide . Sodium dithionite is used as a bleaching agent for wood pulp and in the dyeing industry .
- Results and Outcomes : Sodium borohydride has been tested as a pretreatment for pulping of wood, but is too costly to be commercialized .
9. Fuel Cells
- Application Summary : Sodium borohydride is being considered as a hydrogen storage material in fuel cells due to its high hydrogen content .
- Methods and Procedures : The hydrogen can be regenerated for a fuel cell by catalytic decomposition of the borohydride . Direct borohydride fuel cells decompose and oxidize the borohydride directly, side-stepping hydrogen production and even producing slightly higher energy yields .
- Results and Outcomes : Direct borohydride fuel cells (DBFCs) are relatively new types of fuel cells which are currently in the developmental stage and are attractive due to their high operating potential in relation to other type of fuel cells . DBFCs that rival proton-exchange membrane fuel cells (PEMFCs) in peak power but operating at double the voltage have been reported .
Safety And Hazards
Propiedades
IUPAC Name |
sodium;boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH4.Na/h1H4;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQDYZUWIQVZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH4-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH4.Na, NaBH4, BH4Na | |
| Record name | SODIUM BOROHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4466 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM TETRAHYDROBORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1670 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Sodium borohydride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_borohydride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
37.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium borohydride is a white to grayish crystalline powder. It is decomposed by water to form sodium hydroxide, a corrosive material, and hydrogen, a flammable gas. The heat of this reaction may be sufficient to ignite the hydrogen. The material itself is easily ignited and burns vigorously once ignited. It is used to make other chemicals, treat waste water, and for many other uses., Dry Powder; Dry Powder, Liquid, Gray to white crystals or powder; [HSDB], WHITE CRYSTALLINE POWDER. | |
| Record name | SODIUM BOROHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4466 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Borate(1-), tetrahydro-, sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium borohydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1502 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM TETRAHYDROBORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1670 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in "Cellosolve" ether, Soluble in ammonia, amines, pyridine, dimethyl ether of diethylene glycol; insoluble in other ethers, hydrocarbons, alkyl chlorides, Solubility (wt/wt) in liquid ammonia, 104% at 25 °C; in ethylenediamine, 22% at 75 °C; in morpholine, 1.4% at 25 °C; in pyridine, 3.1% at 25 °C; in methanol, 16.4% at 20 °C (reacts); in ethanol, 4.0% at 20 °C (reacts slowly); in tetrahydrofuran, 0.1% at 20 °C; in diglyime, 5.5% at 20 °C; in dimethylformamide, 18.0% at 20 °C, Solubility (wt/wt) in water: 55% at 25 °C; 88.5% at 60 °C, Solubility in water, g/100ml at 25 °C: 55 | |
| Record name | SODIUM BOROHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/699 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM TETRAHYDROBORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1670 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.074 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.074 g/cu cm (anhydrous material), 1.07 g/cm³ | |
| Record name | SODIUM BOROHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4466 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM BOROHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/699 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM TETRAHYDROBORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1670 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Sodium borohydride | |
Color/Form |
White to gray-white microcystalline powder or lumps, White cubic crystals, hygroscopic | |
CAS RN |
16940-66-2 | |
| Record name | SODIUM BOROHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4466 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium borohydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16940-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium borohydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016940662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrahydro-, sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium tetrahydroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM BOROHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87L0B9CPPA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM BOROHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/699 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM TETRAHYDROBORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1670 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
>400 °C (vacuum) (decomposes) | |
| Record name | SODIUM BOROHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/699 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)




![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)






